
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related furan-2-yl compounds often involves multi-step reactions starting from readily available commercial reagents. For instance, derivatives similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can be synthesized through Povarov cycloaddition reaction/N-furoylation processes, starting from commercial reagents like p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, to yield compounds with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar backbones involves spectroscopic and crystallographic methods. For example, X-ray diffraction and NMR spectroscopy are commonly used to confirm the chemical structures of synthesized compounds, providing insight into their molecular geometry, bond lengths, angles, and overall stability. The significant rise in energy of specific d orbitals in mixed-ligand complexes suggests strong π-donor abilities of central amido ligands, hinting at the potential electronic and bonding properties of related picolinamide compounds (Wu & Su, 1997).
Chemical Reactions and Properties
Chemical reactions involving furan and picolinamide derivatives are varied and can lead to the formation of diverse products with interesting properties. For instance, palladium-catalyzed, picolinamide-directed alkoxylation of unactivated C(sp3)-H and C(sp2)-H bonds at remote positions highlights the reactivity and versatility of picolinamide as a directing group in facilitating selective functionalization of hydrocarbon bonds, thereby expanding the utility of such compounds in organic synthesis (Zhang et al., 2012).
科学的研究の応用
Catalytic Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide might have applications in catalytic reactions involving furan and its derivatives. For example, the catalytic deuterium exchange reactions with organics, including furan, on Group VIII transition metals, demonstrate the reactivity of furan derivatives in the presence of catalysts. This research could be relevant for understanding the catalytic behaviors of similar compounds, including this compound, in various chemical reactions (Calf & Garnett, 1968).
Nuclease Activity
The nuclease activity of mixed ligand complexes of copper(II) with furan derivatives indicates that furan-based compounds can interact with copper to form complexes that exhibit significant biological activities. This insight might be applicable to the study of this compound in the context of its potential to form bioactive complexes (Reddy, Reddy, & Ravindra Babu, 2000).
Synthesis of Furan Derivatives
The methodology for synthesizing mono- and dialkylfurans may provide insights into the synthesis of complex furan derivatives, including this compound. This research outlines efficient strategies for the regioselective alkylation of furans, which could be relevant for synthesizing and modifying similar compounds (Bock, Bornowski, Ranft, & Theis, 1990).
Biological Evaluation of Furan Derivatives
The synthesis and biological evaluation of furan-based compounds indicate the potential of furan derivatives in medicinal chemistry, particularly as antibacterial and antifungal agents. This suggests that this compound could also possess interesting biological properties worth exploring (Velupillai, Shingare, & Mane, 2015).
作用機序
Target of Action
The compound N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide, also known as N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}pyridine-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects
Result of Action
Furan derivatives are known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects
特性
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPBBAPBNAPDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

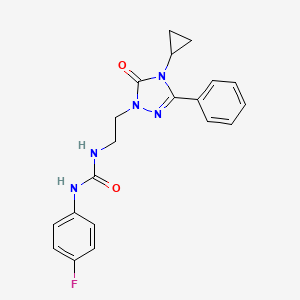
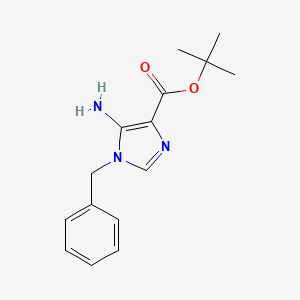
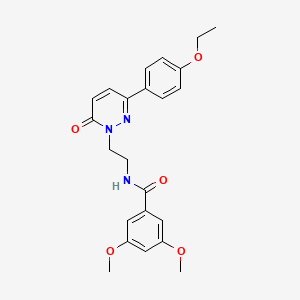

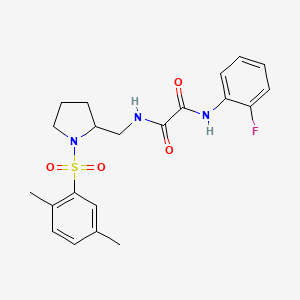
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
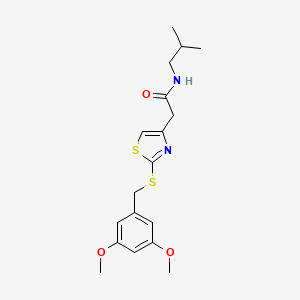
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)